2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide
CAS No.: 1060293-88-0
Cat. No.: VC4154311
Molecular Formula: C18H16FN3O3
Molecular Weight: 341.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060293-88-0 |
|---|---|
| Molecular Formula | C18H16FN3O3 |
| Molecular Weight | 341.342 |
| IUPAC Name | 2-(2-fluorophenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |
| Standard InChI | InChI=1S/C18H16FN3O3/c1-11-16(18(24)22-10-6-5-9-15(22)20-11)21-17(23)12(2)25-14-8-4-3-7-13(14)19/h3-10,12H,1-2H3,(H,21,23) |
| Standard InChI Key | ADKSORRHJQCOAL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C(C)OC3=CC=CC=C3F |
Introduction
2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is a complex organic compound with the chemical identifier 1060293-88-0. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, characterized by its unique structure, which includes a fluorophenoxy group and a pyrido[1,2-a]pyrimidin-4-one core. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
Synthesis and Scalability
The synthesis of 2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide typically involves several steps. While detailed industrial production methods are not extensively documented, the scalability of these synthetic routes suggests that they could be adapted for larger-scale production. Optimization of reaction conditions is crucial to ensure high yields and purity in industrial settings.
Biological Activities and Applications
The compound's unique structure allows it to interact with specific molecular targets, potentially leading to various biological effects depending on the pathways involved. These interactions are subject to ongoing research to fully elucidate its mechanism of action and potential applications in drug development.
Potential Biological Activities
-
Medicinal Chemistry: The compound's structure suggests potential biological activities that could be beneficial in medicinal chemistry, particularly in drug development.
-
Organic Synthesis: Its synthesis and modification are of interest for creating derivatives with enhanced biological activity.
Research Findings and Future Directions
Research on 2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is ongoing, focusing on understanding its interactions with biological targets and its potential therapeutic applications. Further studies are needed to fully elucidate its pharmacological profile and to explore its potential as a pharmaceutical agent.
Future Research Directions
-
Mechanism of Action: Detailed studies on how the compound interacts with enzymes or receptors are necessary to understand its biological effects.
-
Derivative Synthesis: Developing derivatives with enhanced biological activity could lead to new therapeutic agents.
-
Clinical Trials: Once its pharmacological profile is well understood, clinical trials may be conducted to assess its safety and efficacy in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume